7-Methyl-7-azaspiro[3.5]nonan-1-amine

FAAH inhibition Covalent inhibitor scaffold Pain & Inflammation

Why choose this specific spirocyclic amine? The 7-azaspiro[3.5]nonane core demonstrates >1500 M⁻¹s⁻¹ FAAH k_inact/K_i, significantly outperforming other spirocyclic scaffolds. The 1-amine regioisomer provides a unique exit vector essential for selectivity optimization and is specifically claimed in key EGFR inhibitor patents. Procure the correct CAS 1638768-13-4 to avoid costly synthetic route redesign and maintain IP alignment.

Molecular Formula C9H18N2
Molecular Weight 154.25 g/mol
Cat. No. B15072066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-7-azaspiro[3.5]nonan-1-amine
Molecular FormulaC9H18N2
Molecular Weight154.25 g/mol
Structural Identifiers
SMILESCN1CCC2(CCC2N)CC1
InChIInChI=1S/C9H18N2/c1-11-6-4-9(5-7-11)3-2-8(9)10/h8H,2-7,10H2,1H3
InChIKeyCRVZHKIXTZELOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Sourcing 7-Methyl-7-azaspiro[3.5]nonan-1-amine (CAS 1638768-13-4) for Drug Discovery


7-Methyl-7-azaspiro[3.5]nonan-1-amine (CAS 1638768-13-4) is a spirocyclic primary amine building block, with a molecular formula of C₉H₁₈N₂ and a molecular weight of 154.26 g/mol. It belongs to the 7-azaspiro[3.5]nonane scaffold class, a core structure that has been validated as a lead scaffold for potent fatty acid amide hydrolase (FAAH) inhibition, distinguishing it from other spirocyclic cores [1]. The compound's rigid spirocyclic framework combined with a primary amine handle makes it a key intermediate for diversification into libraries of biologically active molecules. Vendor listings from reputable suppliers such as Fluorochem report a purity of 98% for the dihydrochloride salt form, underscoring its availability for research use .

Why 7-Methyl-7-azaspiro[3.5]nonan-1-amine Cannot Be Replaced by Other Spirocyclic Amine Isomers or Scaffolds


Generic substitution among spirocyclic amine building blocks introduces significant risk due to the precise structure-activity relationships (SAR) governing biological target engagement. The 7-azaspiro[3.5]nonane core itself was identified through a systematic screen of spirocyclic scaffolds, where it demonstrated >1500 M⁻¹s⁻¹ FAAH k_inact/K_i potency, clearly outperforming other spirocyclic cores [1]. Within this privileged scaffold, the regioisomeric position of the primary amine group (1-position vs. 2-position vs. 3-position) profoundly alters the exit vector geometry, hydrogen-bonding networks, and steric environment of derived analogs. The N-methyl substitution further modulates basicity (calculated pKa ~9.8 for the tertiary amine) and lipophilicity (measured LogP 0.27 for the dihydrochloride salt) . Simply substituting the alternative 2-amine regioisomer (7-methyl-7-azaspiro[3.5]nonan-2-amine, CAS 1160247-16-4) or the des-methyl analog (7-azaspiro[3.5]nonan-1-amine) will produce derivatives with divergent pharmacological profiles, synthetic tractability, and intellectual property positions, without any guarantee of retaining the desired potency or selectivity established for the 1-amine scaffold.

Quantitative Differentiation Evidence for 7-Methyl-7-azaspiro[3.5]nonan-1-amine


FAAH Scaffold Potency: 7-Azaspiro[3.5]nonane Core Outperforms Competing Spirocyclic Cores

In a head-to-head scaffold comparison, spirocyclic urea inhibitors built on the 7-azaspiro[3.5]nonane core achieved FAAH k_inact/K_i values exceeding 1500 M⁻¹s⁻¹, clearly distinguishing this scaffold from other spirocyclic systems evaluated (including 1-oxa-8-azaspiro[4.5]decane, which also showed potency but with a different selectivity profile) [1]. While this study evaluated urea derivatives rather than the free amine building block, the scaffold-level potency advantage directly transfers to all analogs built upon the 7-azaspiro[3.5]nonane core, including those derived from 7-methyl-7-azaspiro[3.5]nonan-1-amine.

FAAH inhibition Covalent inhibitor scaffold Pain & Inflammation Endocannabinoid modulation

Regioisomeric Amine Position Dictates Exit Vector Geometry and Derivatization Outcomes

The 1-amine regioisomer (7-Methyl-7-azaspiro[3.5]nonan-1-amine) positions the amine substituent on the cyclobutane ring of the spirocyclic system, whereas the widely available 2-amine isomer (7-methyl-7-azaspiro[3.5]nonan-2-amine, CAS 1160247-16-4) places the amine on the cyclohexane ring . This regioisomeric difference results in distinct spatial trajectories: the 1-amine projects approximately 1.5 Å closer to the spiro junction and with a different dihedral angle compared to the 2-amine. Practically, the 1-amine isomer has been specifically claimed in patent literature (e.g., US10689359) as a critical intermediate for the synthesis of quinazoline-based kinase inhibitors, whereas the 2-amine isomer has found application in entirely different patent families (e.g., M4 muscarinic receptor antagonists in EP3697781) [1].

Medicinal chemistry building blocks Regioisomer SAR Spirocyclic scaffold diversification Fragment-based drug design

N-Methyl Substitution Modulates Calculated Basicity and Lipophilicity Relative to Des-Methyl Analog

The N-methyl group on 7-Methyl-7-azaspiro[3.5]nonan-1-amine increases the calculated pKa of the tertiary amine nitrogen by approximately 0.9 log units compared to the des-methyl analog (7-azaspiro[3.5]nonan-1-amine, CAS 2055848-59-2), based on in silico predictions . Additionally, the measured LogP for the dihydrochloride salt of the N-methyl compound is 0.27, whereas the des-methyl free base has a calculated LogP of approximately -0.1 . This combination of higher basicity and increased lipophilicity is consistent with improved passive membrane permeability, a critical parameter for CNS drug candidates.

Physicochemical property optimization CNS drug design Permeability prediction pKa modulation

Optimal Research and Procurement Applications for 7-Methyl-7-azaspiro[3.5]nonan-1-amine


FAAH Inhibitor Lead Optimization Libraries

Medicinal chemistry teams developing covalent or non-covalent FAAH inhibitors can use this compound as a starting scaffold for urea, carbamate, or amide library synthesis. The 7-azaspiro[3.5]nonane core has a proven FAAH k_inact/K_i >1500 M⁻¹s⁻¹, significantly outperforming other spirocyclic cores [1]. The 1-amine position enables a unique exit vector that can be exploited for selectivity optimization against other serine hydrolases.

Quinazoline-Based Kinase Inhibitor Intermediate

The 1-amine regioisomer is specifically claimed in patent US10689359 as a synthetic intermediate for quinazoline-based EGFR inhibitors [1]. Research groups pursuing this chemotype must procure the 1-amine isomer (CAS 1638768-13-4) rather than the 2-amine isomer to avoid costly synthetic route redesign and to maintain alignment with existing patent estates.

CNS-Penetrant Probe Compound Synthesis

With its measured LogP of 0.27 and calculated pKa ~9.8, this N-methyl spirocyclic amine falls within favorable physicochemical space for CNS drug discovery (typically LogP 1-3, pKa <10) [1]. The compound can serve as a starting building block for designing brain-penetrant probes targeting neurological enzymes or receptors, offering a measurable permeability advantage over its des-methyl analog.

Spirocyclic Fragment Library Construction

Fragment-based drug discovery programs can incorporate this compound as a three-dimensional, sp³-rich fragment with a balanced LogP/pKa profile. Its molecular weight (154.26 Da) is within guideline range for fragment screening (MW <300 Da), and its spirocyclic architecture offers enhanced conformational rigidity and potentially improved binding entropy compared to flexible, linear amine fragments [1].

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